molecular formula C14H11ClN2O B14068049 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone CAS No. 159820-34-5

6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone

Cat. No.: B14068049
CAS No.: 159820-34-5
M. Wt: 258.70 g/mol
InChI Key: CFGYWNFEERVMQO-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a quinoxalinone core with a chlorine atom at the 6th position and a phenyl group at the 4th position. Quinoxalinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-trichloroacetamidobenzophenone with primary alkylamines in dimethyl sulfoxide (DMSO). This reaction proceeds through base-catalyzed and/or thermal cyclization, resulting in the formation of the desired quinoxalinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar core structure but lacking the chlorine and phenyl substitutions.

    2(1H)-Quinoxalinone: Another derivative with different substituents at various positions.

Uniqueness

6-Chloro-3,4-dihydro-4-phenyl-2(1H)-quinoxalinone is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

159820-34-5

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-4-phenyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(9-14(18)16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)

InChI Key

CFGYWNFEERVMQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl

Origin of Product

United States

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